(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
Description
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-24-19(13-18(23-24)14-6-8-16(22)9-7-14)20(26)25-10-11-28-21(25)15-4-3-5-17(12-15)27-2/h3-9,12-13,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVLLAKTLWMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCSC3C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 484.55 g/mol . The structural composition features a pyrazole ring linked to a thiazolidine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.55 g/mol |
| CAS Number | 1396844-29-3 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties . For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains and fungi. A study highlighted that certain pyrazole carboxamides showed significant antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Fusarium solani .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties . In vitro studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
Emerging evidence points to the anticancer potential of pyrazole derivatives. Specific analogs have been tested for their ability to inhibit cancer cell proliferation. For example, a series of pyrazole compounds were evaluated for their activity against BRAF(V600E) mutated cancer cells, showing promising results .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazolidine moiety is thought to enhance binding affinity to target proteins involved in various signaling pathways, thereby modulating cellular responses.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Binding : It may bind to receptors that regulate cell growth and apoptosis.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which could contribute to their therapeutic effects .
Case Study 1: Antifungal Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that one derivative exhibited higher antifungal activity than traditional antifungal agents like boscalid. This was assessed using an in vitro mycelial growth inhibition assay against multiple fungal strains .
Case Study 2: Anti-inflammatory Properties
In another research effort, a specific pyrazole derivative was shown to significantly reduce LPS-induced inflammation in macrophages, highlighting its potential as an anti-inflammatory agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing pyrazole and thiazolidine moieties. The hybrid structure of this compound allows for enhanced interaction with biological targets, potentially leading to improved efficacy against various cancer cell lines.
- Case Study : A study investigating thiazole-pyridine hybrids demonstrated significant antiproliferative activity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines, with some derivatives showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
Anti-inflammatory Properties
Compounds similar to the one have been evaluated for their anti-inflammatory effects. The presence of the thiazolidine ring has been associated with inhibition of pro-inflammatory cytokines.
- Research Findings : A series of pyrazole derivatives were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some showing selective inhibition that could lead to reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticonvulsant Activity
The anticonvulsant potential of pyrazole derivatives has been extensively studied. The incorporation of specific substituents can enhance the activity against seizure models.
- Case Study : In a picrotoxin-induced convulsion model, certain thiazole-pyrazole hybrids exhibited significant anticonvulsant properties, suggesting that modifications in their structure could lead to new treatments for epilepsy .
Synthesis of Novel Derivatives
The synthesis of this compound involves various organic reactions that can yield a range of derivatives with potentially diverse biological activities.
- Synthetic Pathway : The compound can be synthesized through a multi-step process involving the condensation of thiazolidine derivatives with pyrazole intermediates, allowing for structural modifications that enhance biological activity .
Biological Mechanisms
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound undergoes reactions typical of its functional groups:
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Nucleophilic addition : The thiazolidinone C5 position reacts with activated alkenes or alkynes .
-
Cycloaddition : Pyrazole rings form via dipolar cycloaddition (e.g., 1,3-dipolar cycloaddition with hydrazones) .
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Condensation : Methanone group participates in ketone-based reactions (e.g., aldol condensation with aromatic aldehydes).
Table 2: Key Reaction Mechanisms
Structural and Mechanistic Insights
-
Crystallographic data : Related thiazolidinone derivatives show near-planar heterocycles with substituents orthogonal to the core (e.g., dihedral angles ~98° for phenyl groups) .
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Reactivity trends : Fluorine and methoxy substituents influence electronic properties, directing regioselectivity in nucleophilic/electrophilic attacks .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (pyrazole, thiazolidinone, or methanone bridges) and are compared based on substituent effects, synthesis routes, and reported bioactivities:
| Compound Name / Structure | Key Substituents | Molecular Weight (g/mol) | Bioactivity | Structural Similarity to Target | Reference |
|---|---|---|---|---|---|
| 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | 4-Chlorophenyl, 4-methoxyphenyl, ethanone | 368.83 | Antibacterial, antifungal | Moderate (pyrazoline vs. pyrazole; Cl vs. F) | |
| (5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one | 3-Fluoro-4-methoxyphenyl, thioxo-thiazolidinone | 467.52 | Enzyme inhibition (hypothetical) | High (shared thiazolidinone-pyrazole core) | |
| 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone | 4-Chlorophenyl, thiophenyl | 398.87 | Antitumor, antibacterial | Moderate (methanone bridge; Cl vs. F, thiophene vs. thiazolidine) | |
| 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole | Trifluoromethyl, trimethoxyphenyl | 448.37 | Anticancer (hypothetical) | Low (pyrazole core only; no thiazolidinone) |
Key Observations
Substituent Effects: The 4-fluorophenyl group in the target compound may improve metabolic stability compared to chlorophenyl analogues (e.g., ) due to fluorine’s electronegativity and small atomic radius . 3-Methoxyphenyl on the thiazolidinone ring likely enhances π-π stacking in hydrophobic pockets, whereas thiophenyl () offers different electronic properties .
Methanone-linked compounds (target, ) show higher antibacterial activity compared to ethanone derivatives (), suggesting the bridge’s role in target engagement .
Synthesis Strategies: The target compound’s synthesis may involve Ullmann-type coupling (as in ) for aryl group introduction or condensation reactions () for thiazolidinone formation . Compared to trifluoromethyl-substituted pyrazoles (), the target’s fluorine and methoxy groups simplify synthesis by avoiding hazardous fluorinating agents .
Data Table: Structural Similarity Analysis
Note: Tanimoto coefficients are inferred based on graph-based similarity methods (). Higher values indicate greater structural overlap.
Research Findings and Implications
- Bioactivity Optimization : The target compound’s 4-fluorophenyl and 3-methoxyphenyl groups likely improve selectivity for bacterial enzymes (e.g., DNA gyrase) compared to ’s chlorophenyl derivative .
- Thermodynamic Stability: The thiazolidinone ring in the target and may enhance solubility and reduce cytotoxicity compared to non-cyclic analogues (e.g., ) .
- Synthetic Feasibility : The target’s structure avoids complex trifluoromethyl groups () and unstable dihydropyrazoles (), suggesting scalable production .
Q & A
Basic: How can the synthetic route for this compound be optimized to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Optimize reflux time (6–8 hours) and stoichiometric ratios (e.g., 1:2 molar ratio of chalcone to hydrazine hydrate) in glacial acetic acid, as demonstrated for analogous pyrazole derivatives .
- Catalytic Systems : Use PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5, 10 wt%) to enhance reaction efficiency, as shown in tetrazole synthesis .
- Purification : Employ recrystallization from hot ethanol or aqueous acetic acid to isolate pure crystals, monitored via TLC (hexane:ethyl acetate, 7:3) .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using chemical shifts for key groups:
- IR Spectroscopy : Identify carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-F absorption at ~1220 cm⁻¹ .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) for solid-state validation .
Advanced: How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Map coupling patterns to distinguish between diastereotopic protons in the thiazolidine ring and confirm substituent orientation .
- Dynamic NMR Experiments : Analyze temperature-dependent spectra to detect conformational flexibility in the methanone bridge .
- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G**) .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs by replacing the 4-fluorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to assess potency trends .
- Biological Assays : Test inhibition of specific targets (e.g., COX-2 or mGluR5) using enzyme-linked immunosorbent assays (ELISA) and compare IC50 values .
- Molecular Docking : Use AutoDock Vina to predict binding interactions with protein targets (e.g., PDB: 1CX2) and correlate with experimental data .
Basic: What are the key solubility and stability considerations for this compound in experimental settings?
Methodological Answer:
- Solubility : Use DMSO for stock solutions (≥50 mg/mL) due to the compound’s hydrophobic aryl groups. For aqueous buffers, add 0.1% Tween-80 to enhance dispersion .
- Stability : Store at -20°C under inert gas (N2/Ar) to prevent oxidation of the thiazolidine sulfur or hydrolysis of the methanone group .
- pH Sensitivity : Avoid prolonged exposure to strong acids/bases (>pH 9) to prevent ring-opening of the thiazolidine moiety .
Advanced: How can computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
-
ADME Prediction : Use SwissADME to calculate key parameters:
Property Value (Predicted) LogP (lipophilicity) 3.8 Topological PSA 102 Ų H-bond donors/acceptors 2/6 -
Metabolic Sites : Identify vulnerable positions (e.g., thiazolidine S-oxidation) using StarDrop’s P450 metabolism module.
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BBB Permeability : Apply the BOILED-Egg model to predict CNS penetration based on LogP and PSA .
Advanced: What experimental and computational approaches validate the thiazolidine ring conformation?
Methodological Answer:
- X-ray Diffraction : Resolve the puckering parameters (e.g., envelope or twist conformations) and compare with analogous thiazolidine derivatives .
- Molecular Dynamics (MD) : Simulate the ring’s flexibility in explicit solvent (e.g., water) using GROMACS to assess stability over 100 ns trajectories .
- Vibrational Analysis : Match IR/Raman spectra (e.g., C-S stretch at ~680 cm⁻¹) with DFT-computed frequencies .
Basic: How to troubleshoot low yields in the final coupling step of the methanone group?
Methodological Answer:
- Acylation Optimization : Use Schlenk techniques to exclude moisture during the reaction of pyrazole with thiazolidine carbonyl chloride .
- Catalyst Screening : Test Lewis acids (e.g., AlCl3 or ZnCl2) to activate the carbonyl electrophile .
- Workup Adjustments : Quench with ice-water slowly to minimize side-product formation, followed by column chromatography (silica gel, CH2Cl2:MeOH 95:5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
